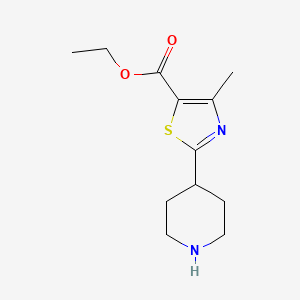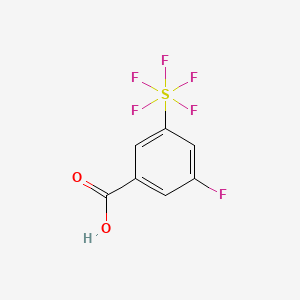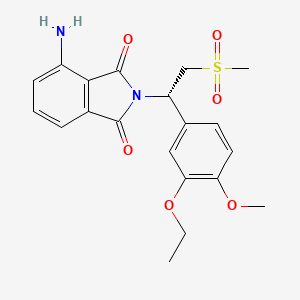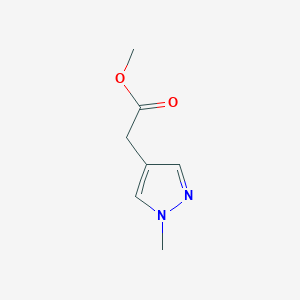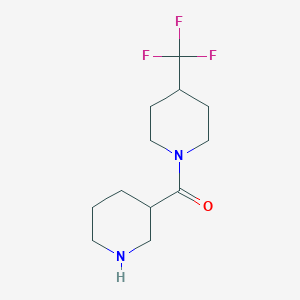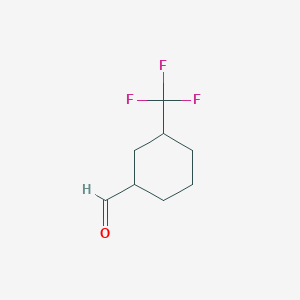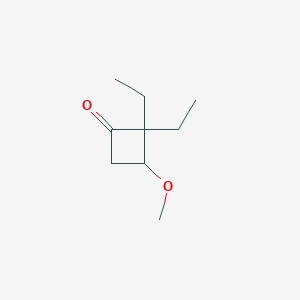![molecular formula C14H14FNS B1455986 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline CAS No. 1275711-70-0](/img/structure/B1455986.png)
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline
説明
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , also known as 4-(2-Aminoethyl) phenyl fluorothioether or KMUP-1 , is a chemical compound with the molecular formula C14H14FNS . It falls within the category of antidepressant molecules . Depression is a significant global health concern, affecting millions of people worldwide. Novel antidepressants are essential to improve treatment outcomes, minimize side effects, and enhance cognitive function .
Synthesis Analysis
The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium play a crucial role in the synthesis of key structural motifs found in antidepressant drugs. These motifs include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Metal-catalyzed steps allow for efficient and effective synthesis of these compounds .
Molecular Structure Analysis
The molecular formula of This compound is C14H14FNS . Its molecular weight is approximately 247.33 g/mol . The compound consists of an aniline moiety linked to a fluorothioether group through a two-carbon bridge. The fluorine substitution on the phenyl ring contributes to its pharmacological properties .
科学的研究の応用
Corrosion Inhibition
One notable application is in the field of corrosion inhibition. For example, derivatives similar to N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline have been synthesized and studied for their efficiency in preventing corrosion of metals in acidic environments. The studies demonstrate these compounds' potential as effective corrosion inhibitors, with their performance enhancing alongside increased concentration. The correlation between quantum chemical calculations and the inhibition efficiency of these compounds provides a theoretical basis for their application in corrosion protection (Daoud et al., 2014).
Analytical Chemistry
In analytical chemistry, certain derivatives have been developed and assessed as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds exhibit high absorbances at visible wavelengths, suggesting their utility in analytical applications involving hydrogen peroxide detection (Tamaoku et al., 1982).
Materials Science
In materials science, research has explored the synthesis and characterization of novel copolymer films using aniline and haloanilines, including fluorinated anilines, for electro-emissive devices (EEDs). These films exhibit distinct electropolymerization behaviors and infrared (IR) emissivity regulation abilities, with certain films demonstrating significant IR emissivity modulation capabilities. This suggests their potential applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Organic Synthesis
Furthermore, the field of organic synthesis has seen applications in the development of synthetic methodologies for constructing biaryls from aryl sulfoxides and anilines through sigmatropic rearrangement. This innovative approach provides a new pathway for biaryl synthesis, indicating the versatility of aniline derivatives in facilitating complex organic transformations (Yanagi et al., 2020).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)sulfanylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGBNZQLHKKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


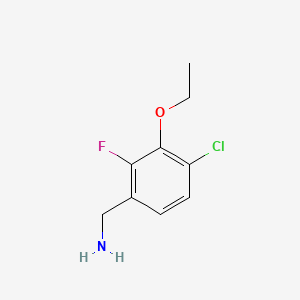
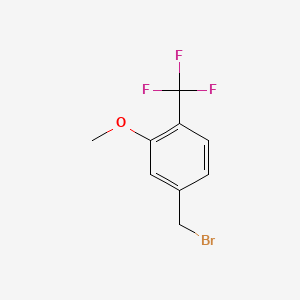
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
![2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1455914.png)
